molecular formula C15H13F2NOS B5660975 N-(2,4-difluorophenyl)-2-[(4-methylphenyl)thio]acetamide

N-(2,4-difluorophenyl)-2-[(4-methylphenyl)thio]acetamide

Cat. No. B5660975
M. Wt: 293.3 g/mol
InChI Key: DMFRGVIAEFSUKH-UHFFFAOYSA-N
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Description

The compound "N-(2,4-difluorophenyl)-2-[(4-methylphenyl)thio]acetamide" is of interest in the field of organic chemistry due to its unique structure and potential applications in various chemical reactions and processes. The synthesis and study of its molecular structure, chemical and physical properties, and reactivity provide valuable insights into its potential uses and behaviors in different chemical environments.

Synthesis Analysis

The synthesis of acetamide derivatives involves key reactions such as amide bond formation, typically conducted by reacting aniline derivatives with acyl chlorides or other acylating agents in the presence of suitable bases and solvents. For instance, compounds with structural similarities have been synthesized through reactions involving chloroacetamide derivatives and aromatic compounds, indicating possible pathways for synthesizing the target compound (Ping, 2007).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including those with difluorophenyl and methylphenylthio groups, can be characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. These methods provide detailed insights into the compound's geometry, including bond lengths, angles, and dihedral angles, contributing to understanding its reactivity and properties. An example of structural analysis can be seen in the determination of crystal structures and intermolecular interactions in similar compounds (Praveen et al., 2013).

Chemical Reactions and Properties

Acetamide derivatives participate in various chemical reactions, including nucleophilic substitution and electrophilic addition, depending on the substituents and reaction conditions. The presence of difluorophenyl and methylphenylthio groups could influence the compound's reactivity towards specific reagents and conditions, leading to a range of potential chemical transformations.

Physical Properties Analysis

The physical properties of acetamide derivatives, such as melting and boiling points, solubility, and crystal structure, are crucial for their practical application and handling. These properties are influenced by the molecular structure and intermolecular forces, such as hydrogen bonding and van der Waals interactions, present in the compound.

Chemical Properties Analysis

The chemical properties of "N-(2,4-difluorophenyl)-2-[(4-methylphenyl)thio]acetamide," including acidity/basicity, reactivity patterns, and stability, are determined by its functional groups and molecular structure. Studies on related compounds provide insights into how these properties can be anticipated and manipulated for specific applications (Gowda et al., 2007).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NOS/c1-10-2-5-12(6-3-10)20-9-15(19)18-14-7-4-11(16)8-13(14)17/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFRGVIAEFSUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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